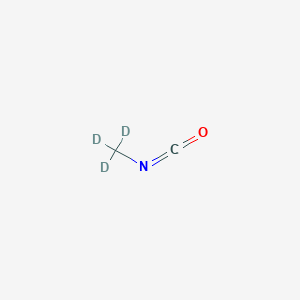

Methyl-D3 isocyanate

Description

Significance of Isocyanates in Organic Synthesis and Industrial Chemistry

In the realm of organic synthesis, isocyanates serve as versatile intermediates. rsc.orgrsc.org Their reaction with alcohols to form urethanes and with amines to produce ureas are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. wikipedia.orgrsc.org The controlled reactivity of the isocyanate group allows for the construction of specific chemical linkages, which is essential for creating molecules with desired properties. researchgate.net

Industrially, isocyanates are the cornerstone of the polyurethane industry. wikipedia.orgeuropa.eu Diisocyanates, which possess two isocyanate functional groups, are reacted with polyols to produce a wide range of polyurethane products, including flexible and rigid foams, coatings, adhesives, and elastomers. wikipedia.orgcdc.gov These materials find applications in numerous sectors, from construction and automotive to furniture and textiles. cdc.govnsw.gov.au Common industrial isocyanates include methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). wikipedia.orgcdc.gov

Role of Deuterated Compounds in Mechanistic Studies and Isotopic Labeling

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612) (²H or D), are indispensable tools in chemical research. synmr.in This isotopic substitution provides a powerful method for elucidating reaction mechanisms and for isotopic labeling in analytical studies. symeres.comwikipedia.org

The primary application of deuterated compounds is in mechanistic studies through the kinetic isotope effect (KIE). symeres.comnih.gov The C-D bond is stronger than the C-H bond, and this difference in bond strength can lead to a change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium at a position involved in the rate-determining step. scielo.org.mx By comparing the reaction rates of deuterated and non-deuterated reactants, chemists can gain profound insights into the transition states and mechanisms of chemical reactions. nih.govacademie-sciences.fr

Furthermore, deuterium labeling is extensively used in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.orgwikipedia.org In NMR, deuterated solvents are routinely used to avoid interference from solvent protons. wikipedia.org In mass spectrometry, the mass difference between hydrogen and deuterium allows for the tracking of labeled molecules and their fragments, which is invaluable for studying metabolic pathways and for quantifying analytes in complex mixtures. wikipedia.orgwikipedia.org

Historical Context of Methyl Isocyanate Research (Excluding Toxicological Incidents)

Methyl isocyanate (CH₃NCO), the simplest aliphatic isocyanate, has been a subject of chemical research long before its association with industrial accidents. wikipedia.orgresearchgate.net Early research focused on its synthesis and reactivity. It is typically prepared by the reaction of methylamine (B109427) with phosgene (B1210022). researchgate.netresearchgate.net

Its fundamental reactions, such as the formation of 1,3-dimethylurea (B165225) upon reaction with water, have been well-documented. wikipedia.org Methyl isocyanate serves as a crucial intermediate in the production of carbamate (B1207046) pesticides, such as carbaryl (B1668338) and methomyl, and has also been utilized in the synthesis of rubbers and adhesives. wikipedia.org Research has also explored its utility as a reagent in organic synthesis for the introduction of a methylcarbamoyl group onto various substrates. researchgate.net The study of its chemical and physical properties, including its sharp, pungent odor and its reactivity with various functional groups, has been a continuous area of investigation in organic chemistry. nih.govilo.org

Structure

3D Structure

Properties

CAS No. |

74829-45-1 |

|---|---|

Molecular Formula |

C2H3NO |

Molecular Weight |

60.07 g/mol |

IUPAC Name |

trideuterio(isocyanato)methane |

InChI |

InChI=1S/C2H3NO/c1-3-2-4/h1H3/i1D3 |

InChI Key |

HAMGRBXTJNITHG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N=C=O |

Canonical SMILES |

CN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl D3 Isocyanate

Phosgene-Based Synthetic Routes for Isocyanates

The use of phosgene (B1210022) is the most established and widely used industrial method for producing isocyanates. researchgate.net These processes are generally categorized by the reaction phase—liquid or gas—in which the amine starting material reacts with phosgene. nih.govacs.org The high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant concerns, prompting stringent safety measures and the exploration of alternative pathways. researchgate.netwindows.net

Direct Phosgenation of Deuterated Methylamines

The synthesis of Methyl-D3 isocyanate via this route hinges on the direct reaction of its corresponding isotopically labeled precursor, Methyl-D3-amine (CD₃NH₂), with phosgene (COCl₂). The core of this method is the reaction of the primary amine with phosgene, which proceeds through a carbamoyl (B1232498) chloride intermediate that subsequently eliminates hydrogen chloride to form the isocyanate.

A critical prerequisite for this synthesis is the availability of the deuterated amine. Methyl-D3-amine or its salts can be prepared through various methods known in the art. googleapis.com One common pathway involves the reduction of deuterated nitromethane (B149229) (CD₃NO₂). googleapis.comepo.org Deuterated nitromethane can be obtained by reacting nitromethane with deuterium (B1214612) water in the presence of a base. googleapis.comepo.org This deuterated intermediate is then reduced using agents like zinc powder, iron, or nickel to yield Methyl-D3-amine. googleapis.comepo.org Once the Methyl-D3-amine is synthesized, it can be introduced into the phosgenation process. googleapis.com Diphosgene or triphosgene (B27547) can also be used as safer, liquid or solid sources of phosgene for this reaction. researchgate.netgoogle.com

Gas-Phase Phosgenation Techniques

Gas-phase phosgenation is a more modern approach that offers advantages in terms of efficiency and reduced solvent use. nih.gov The process involves vaporizing the amine and phosgene separately before they are continuously introduced into a reactor heated to high temperatures, typically between 200°C and 600°C. nih.govgoogle.com The reactants are mixed in a turbulent flow within a reaction space that usually has no moving parts. google.com

This method is noted for its low residence times and is considered more economical and environmentally benign than liquid-phase techniques. nih.gov However, it is technologically demanding, requiring rapid heating of the amine and precise control over reaction times to prevent the decomposition of both the amine and the resulting isocyanate product. researchgate.net After the reaction, the product mixture must be cooled very quickly. researchgate.net

| Parameter | Typical Range/Condition | Reference |

|---|---|---|

| Reaction Temperature | 200°C - 600°C | nih.govgoogle.com |

| Reactant State | Gaseous | nih.gov |

| Phosgene Stoichiometry | Stoichiometric excess | google.com |

| Key Advantages | Low residence time, reduced solvent use, higher selectivity | nih.govresearchgate.net |

| Key Challenges | Process engineering complexity, risk of reactant/product decomposition | researchgate.net |

Liquid-Phase Phosgenation Techniques

Liquid-phase phosgenation is the traditional method for isocyanate production and is conducted in an inert organic solvent. nih.govmdpi.com This approach can be further divided into two main techniques: salt phosgenation and direct phosgenation. nih.govacs.org

Salt Phosgenation : In this method, the amine first reacts with hydrogen chloride (HCl) or carbon dioxide (CO₂) to form a hydrochloride or carbonate salt. researchgate.netnih.gov This salt is then reacted with liquid phosgene to generate the isocyanate. nih.gov This technique can be performed under mild conditions, even at room temperature, but it often involves longer reaction times and requires more solvent. nih.govacs.org

Direct Phosgenation : This involves the direct reaction of the amine with phosgene in a solvent. nih.govacs.org It is very rapid at typical industrial temperatures and pressures, with efficient mixing being crucial to minimize side reactions. nih.govmdpi.com This method is commonly used for large-scale production of major isocyanates. acs.org

| Feature | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |

|---|---|---|

| Reaction Medium | Inert organic solvent (e.g., toluene (B28343), ODCB) | No solvent (reactants are vaporized) |

| Temperature | Lower (e.g., 40°C - 150°C) | Higher (e.g., 200°C - 600°C) |

| Byproducts | Amine hydrochlorides can precipitate as solids | Fewer solid byproducts in the reaction zone |

| Process Complexity | Less demanding process engineering | More demanding process engineering |

| Solvent Use | High | Low to none |

Non-Phosgene Synthetic Routes for Isocyanates

Given the hazards associated with phosgene, significant research has focused on developing phosgene-free synthetic routes. researchgate.netwindows.net These "green" methods represent a promising future for isocyanate production. windows.net The most prominent non-phosgene pathway involves the thermal decomposition of carbamates. acs.orgwindows.net This approach avoids the use of chlorine-containing compounds, which simplifies the purification process and enhances product quality. acs.orgwindows.net

Carbamate (B1207046) Thermal Decomposition Methods

The synthesis of isocyanates via carbamate decomposition is typically a two-step process. acs.orgwindows.net First, a carbamate is synthesized, often from an amine, an alcohol, and a carbonyl source like dimethyl carbonate or urea (B33335). researchgate.netwindows.net For this compound, this would involve creating a deuterated carbamate precursor, such as a methyl-d3-carbamate. The second step is the thermal decomposition (thermolysis) of the carbamate, which splits it into the desired isocyanate and an alcohol. nih.govbutlerov.com

This process is reversible, which can complicate its industrial application. butlerov.com The reaction is highly endothermic and must be operated at elevated temperatures, typically above 150°C. nih.gov The key challenge is to drive the reaction towards the products and prevent undesirable side reactions. nih.govgoogle.com

Catalyzed Decomposition Pathways

To improve the efficiency of carbamate thermolysis, various catalysts are employed to lower the decomposition temperature and increase the yield of the isocyanate. nih.govbutlerov.com Research has explored a range of catalysts for this purpose. nih.gov The presence of a catalyst can significantly influence the reaction pathway and selectivity. researchgate.net

For instance, metal oxides like zinc oxide (ZnO) have been shown to be effective. nih.gov Clay minerals, such as montmorillonite (B579905) K-10, have also been investigated and found to act as efficient acid catalysts, protonating the carbamate's carbonyl group to facilitate the elimination of alcohol and subsequent formation of the isocyanate. researchgate.net The choice of catalyst can be crucial for achieving high conversion and selectivity, minimizing side reactions like the formation of ureas or allophanates. nih.gov

| Catalyst Type | Example(s) | Reported Role/Effectiveness | Reference |

|---|---|---|---|

| Metal Oxides | ZnO, Bi₂O₃, Al₂O₃ | Evaluated for decomposition of model carbamates; ZnO showed promising results. | nih.gov |

| Clay Minerals | Montmorillonite K-10 | Acts as an acid catalyst; effective for monoisocyanates with electron-withdrawing groups. | researchgate.net |

| Organotin Compounds | Dibutyltin dilaurate | Used to reduce thermolysis temperature and increase product yield. | butlerov.com |

| Bimetallic Catalysts | Zn–Co on ZSM-5 | Studied for the decomposition of dicarbamates. | acs.org |

Uncatalyzed Decomposition Pathways

The thermal decomposition of carbamates is a significant phosgene-free route to isocyanates. nih.govacs.org In the context of this compound synthesis, this would involve the decomposition of a methyl-D3-carbamate, such as phenyl N-(methyl-D3)carbamate. The process is typically carried out at elevated temperatures, causing the carbamate to break down into the desired isocyanate and an alcohol byproduct. google.com

The reaction can be represented as: R-NH(CD₃)COOR' → CD₃-NCO + R'OH

This decomposition is a reversible, endothermic reaction that necessitates heat input. acs.org The process can be conducted in either the gas or liquid phase. acs.orggoogle.com Gas-phase decomposition generally requires high temperatures, ranging from 350 to 550 °C. acs.org Liquid-phase methods, which can be performed at lower temperatures (e.g., 170°C to 270°C), have been developed to minimize side reactions. google.com A critical aspect of this method is the rapid separation of the formed isocyanate from the alcohol byproduct to prevent the reverse reaction from occurring. google.com

For instance, a process for preparing methyl isocyanate involves heating phenyl N-methylcarbamate to approximately 220°C. google.com The resulting methyl isocyanate and phenol (B47542) vapors are removed and separated immediately as they form. google.com Adapting this for the deuterated analogue would involve starting with phenyl N-(methyl-D3)carbamate.

Nitro-Reduction Carbonylation Approaches

The reductive carbonylation of nitro compounds offers a direct pathway to isocyanates, avoiding the use of phosgene. nih.govuniversiteitleiden.nl This method can be applied to synthesize this compound by starting with a deuterated nitro precursor. The process can proceed via two main pathways: a direct method where a nitro compound reacts with carbon monoxide (CO) to form the isocyanate and carbon dioxide, and an indirect method where the isocyanate is trapped by an alcohol or amine to form a carbamate or urea, which is then thermally decomposed. universiteitleiden.nl

The reaction primarily uses homogeneous transition metal catalysts, with palladium-based systems being particularly effective. acs.orgukessays.com Other metals like platinum, rhodium, and ruthenium have also been utilized. acs.org The indirect two-step process, which involves forming a carbamate intermediate, is often preferred as it can lead to milder reaction conditions and enhanced product stability. acs.org

For example, the carbonylation of nitrobenzene (B124822) in methanol (B129727) using palladium complexes yields methyl phenyl carbamate. ukessays.com To produce this compound, one would theoretically start with a deuterated nitroalkane, which is then converted to the corresponding deuterated carbamate and subsequently decomposed.

Table 1: Catalysts Used in Reductive Carbonylation of Nitro Compounds

| Catalyst System | Precursor Type | Intermediate | Final Product | Reference |

| Palladium (Pd) complexes | Nitro compound | Carbamate | Isocyanate | acs.org |

| Rhodium (Rh) complexes | Nitro compound | Carbamate | Isocyanate | acs.org |

| Ruthenium (Ru) complexes | Nitro compound | Carbamate | Isocyanate | acs.org |

| Platinum (Pt) complexes | Nitro compound | Carbamate | Isocyanate | acs.org |

Amino Oxidation Carbonylation Approaches

Oxidative carbonylation of amines is another key non-phosgene route to isocyanates. nih.gov This method involves reacting an amine with carbon monoxide in the presence of an oxidant. acs.org To synthesize this compound, methyl-D3-amine would be the required starting material. The reaction typically yields a carbamate as an intermediate, which is then thermally decomposed to the isocyanate. nih.govacs.org

Dimethyl Carbonate (DMC) Mediated Routes

Dimethyl carbonate (DMC) serves as an environmentally friendly carbonylating agent and a substitute for phosgene. acs.orgatamanchemicals.com The synthesis of isocyanates using DMC involves the reaction of an amine with DMC to form a carbamate, followed by thermal decomposition. nih.govacs.org For the synthesis of this compound, the process would start with methyl-D3-amine.

The reaction of aliphatic amines with DMC can proceed under mild conditions (below 90°C) to yield the corresponding carbamate. acs.org The subsequent decomposition of this carbamate produces the isocyanate. nih.gov This route is noted for its lack of chloride ions, which reduces corrosion and simplifies purification. acs.org The synthesis of methylene (B1212753) diphenyl-4,4'-diisocyanate (MDI), for example, can be achieved in three steps starting with the reaction of aniline (B41778) and DMC to form methyl phenyl carbamate (MPC). acs.org A similar principle would apply to the synthesis of this compound from methyl-D3-amine.

Table 2: Example of DMC-Mediated Synthesis (MDI)

| Step | Reactants | Catalyst | Product | Reference |

| 1 | Aniline, Dimethyl Carbonate (DMC) | Zn(OAc)₂/AC | Methyl Phenyl Carbamate (MPC) | acs.org |

| 2 | MPC, Formaldehyde | Zinc Chloride | Dimethyl methylene diphenyl-4,4'-dicarbamate (MDC) | acs.org |

| 3 | MDC (Decomposition) | Zinc powder | Methylene diphenyl-4,4'-diisocyanate (MDI) | acs.org |

Urea-Based Synthesis

The urea-based process for isocyanate synthesis involves reacting urea with an alcohol and an amine to produce a carbamate, which is then decomposed. nih.govacs.org To produce this compound, a deuterated starting material such as methyl-D3-amine or a deuterated urea derivative would be necessary.

This method is considered a green synthesis pathway as its byproducts are alcohol and ammonia (B1221849) (NH₃), which can be recycled. acs.org The alcohol can be reused in the initial step, and the ammonia can be used for urea synthesis, potentially creating a "zero emission" process. acs.org While this route is still largely in the experimental phase, it holds significant promise for sustainable isocyanate production. acs.org A key challenge is the development of efficient catalysts and effective methods for removing the ammonia byproduct. acs.org

Curtius Rearrangement and Analogous Pathways in Flow Chemistry

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates via the thermal decomposition of an acyl azide (B81097) intermediate. nih.govnih.gov This reaction is known for being clean and high-yielding. google.com The application of continuous flow chemistry has made this process safer and more scalable by minimizing the accumulation of potentially explosive acyl azide intermediates. thieme-connect.com

The synthesis of this compound via this route would start with a carboxylic acid containing a deuterated methyl group, such as deuterated acetic acid or a derivative. This acid is converted to the corresponding acyl azide, which then rearranges to this compound upon heating. nih.govnih.gov

Acyl Azide Generation in Continuous Flow

In a continuous flow system, the acyl azide is generated and consumed in situ. rsc.org This is a significant safety advantage over batch processing. durham.ac.uk There are several methods for generating acyl azides in flow, including the reaction of acyl chlorides with an azide source or the direct activation of carboxylic acids with reagents like diphenylphosphoryl azide (DPPA). almacgroup.comnih.gov

A typical flow process involves mixing the carboxylic acid with DPPA to form the acyl azide, which is then passed through a heated reactor to induce the Curtius rearrangement to the isocyanate. nih.govbeilstein-journals.org The isocyanate can then be used immediately in a subsequent reaction. almacgroup.com For example, a flow process can involve mixing an acyl hydrazide with an aqueous solution of nitrous acid to form the acyl azide, which is then extracted into an organic solvent and heated to produce the isocyanate. google.com

Table 3: Reagents for Acyl Azide Formation in Curtius Rearrangement

| Starting Material | Reagent | Intermediate | Product | Reference |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Acyl azide | Isocyanate | almacgroup.comnih.gov |

| Acyl Hydrazide | Nitrous acid (from NaNO₂ + HCl) | Acyl azide | Isocyanate | google.com |

| Acyl Chloride | Sodium azide | Acyl azide | Isocyanate | almacgroup.com |

Thermal Rearrangement to Isocyanate

Thermal rearrangement reactions are a common method for the synthesis of isocyanates. chemrxiv.orgorganic-chemistry.org One of the most prominent examples is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. This reaction proceeds through a nitrene intermediate to form the corresponding isocyanate. nih.gov While the direct application to this compound is not extensively detailed in the provided results, the general principle involves the rearrangement of a deuterated precursor. For instance, a deuterated acyl azide would undergo thermal decomposition to yield this compound. nih.govmdpi.com

Another relevant thermal method involves the decomposition of a carbamate precursor. nih.govacs.orgresearchgate.net This non-phosgene route is considered more environmentally friendly. acs.org The process typically involves two main steps: the synthesis of a carbamate from an amine or nitro compound, followed by its thermal decomposition to the isocyanate. nih.govacs.org In the context of this compound, this would entail the thermal decomposition of a deuterated carbamate, such as methamyl chloride-d3.

The gas-phase reaction of an amine with phosgene at high temperatures (200-600 °C) also yields isocyanates. nih.govgoogle.com Applying this to the deuterated analogue, deuterated methylamine (B109427) would react with phosgene to produce this compound. google.com

Deuterium Incorporation Strategies

The synthesis of this compound is fundamentally reliant on the successful incorporation of deuterium into the methyl group of a suitable precursor molecule.

A primary and direct strategy for synthesizing this compound involves the use of deuterated methylamine (CD₃NH₂) or its salts, such as deuterated methylamine hydrochloride. google.comgoogle.comresearchgate.net These deuterated starting materials are crucial intermediates. google.comresearchgate.net

One common approach is the reaction of deuterated methylamine with phosgene or a phosgene equivalent like triphosgene. rsc.orggoogle.com For example, deuterated methylamine can be reacted with triphosgene in a suitable solvent like dichloromethane (B109758) to produce this compound. rsc.org Another method involves reacting deuterated methylamine hydrochloride with an intermediate like naphthyl chloroformate in a condensation reaction. google.com

The synthesis of deuterated methylamine itself can be achieved through various routes. One method involves the reaction of nitromethane with deuterium oxide in the presence of a base and a phase-transfer catalyst to form nitromethane-d3, which is then reduced to deuterated methylamine. google.comgoogle.com Another approach starts from Boc-protected benzylamine, which is reacted with a deuterated methylation reagent like TsOCD₃. Subsequent removal of the protecting groups yields deuterated methylamine. researchgate.net

Specific isotopic labeling techniques are employed to ensure the precise incorporation of deuterium at the desired position. The N-(methyl-d3) moiety is a key feature of the target molecule.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for incorporating stable isotopes into proteins, although its direct application to small molecule synthesis like this compound is not typical. sigmaaldrich.com However, the principles of using isotopically labeled precursors are central.

In the context of creating N-(methyl-d3) labeled compounds, the strategy often involves introducing the deuterated methyl group at a late stage of the synthesis. For example, N-(1,1,1-trideuteriomethyl)phthalimide can be reacted with an acid to form a salt of methyl-d3-amine, which can then be used in subsequent reactions. google.comgoogle.com

Quantitative proteomics has utilized d0- and d5-phenyl isocyanate for N-terminal labeling of peptides, highlighting the utility of isotopically labeled isocyanates in analytical methods. researchgate.net While this is an application rather than a synthesis of the labeled isocyanate itself, it underscores the importance of such compounds. The synthesis of these labeled reagents relies on the availability of the corresponding isotopically labeled precursors.

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. This involves a focus on catalyst development and the fine-tuning of reaction conditions.

For non-phosgene routes involving the thermal decomposition of carbamates, catalyst development is a key area of research. nih.govacs.orgresearchgate.net Single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.govacs.orgresearchgate.net Composite metal catalysts are also being explored to enhance the yield of isocyanates by adjusting the active metal composition. nih.govresearchgate.net

In other related isocyanate syntheses, palladium catalysts, such as Pd(OAc)₂ with ligands like SPhos, have been shown to be effective. bac-lac.gc.ca For the reductive carbonylation of nitroaromatics, another route to isocyanates, Group VIII metal complexes are the most promising catalysts. researchgate.net Ruthenium catalysts (Ru/C) have been used in deuterated water for hydrogen-deuterium exchange to introduce deuterium into precursor molecules.

The performance of these catalysts is evaluated based on their ability to promote high conversion of the starting material and high selectivity towards the desired isocyanate product.

The optimization of reaction conditions is critical for maximizing the efficiency of the synthesis. nih.govresearchgate.net This includes adjusting temperature, pressure, time, and the choice of solvent. nih.govresearchgate.netacs.org

Temperature: The thermal decomposition of carbamates to isocyanates is, by its nature, a temperature-dependent process. nih.govacs.org For gas-phase reactions with phosgene, temperatures in the range of 300-400 °C are employed. google.com In catalytic processes, the temperature is a key parameter to be optimized; for instance, catalytic hydrogen-deuterium exchange has been performed at 80°C.

Pressure: While not always explicitly detailed for this compound synthesis, pressure can be a significant factor in gas-phase reactions and in processes involving gaseous reagents like carbon monoxide in reductive carbonylation routes. researchgate.net

Solvent: The choice of solvent can significantly impact reaction outcomes. Inert solvents are often used in reduction reactions to form deuterated methylamine. google.comgoogle.com In the synthesis of isocyanates from anilines and triphosgene, dichloromethane (DCM) is a common solvent. rsc.org The solubility of reactants and intermediates, as well as the solvent's boiling point and potential for side reactions, are all important considerations.

The following table summarizes the impact of various reaction conditions on isocyanate synthesis based on related literature.

Table of Compounds

Continuous Flow Synthesis Applications

The application of continuous flow chemistry to the synthesis of isocyanates, including isotopically labeled variants like this compound, represents a significant advancement over traditional batch processing. This methodology offers enhanced safety, improved reaction control, and greater potential for scalability. google.comcinz.nz While specific research detailing the continuous flow synthesis of this compound is not extensively published, the principles and techniques applied to the synthesis of other isocyanates and isotopically labeled compounds are directly relevant.

Continuous flow systems are particularly advantageous for handling hazardous intermediates, such as acyl azides, which are often precursors in isocyanate synthesis via the Curtius rearrangement. google.com In a flow reactor, these unstable intermediates are generated and consumed in a continuous stream within a confined and controlled environment, minimizing the risks associated with their accumulation in large quantities, which is a major concern in batch production. google.comnih.gov The small internal volumes of flow reactors, typically on the microliter to milliliter scale, coupled with superior heat and mass transfer, allow for reactions to be conducted under conditions of high temperature and pressure with a much higher degree of safety. researchgate.netscielo.br

The synthesis of isocyanates in a continuous flow setup often involves pumping a stream of a starting material, such as an acyl hydrazide or a carboxylic acid, to mix with a reagent stream that facilitates the formation of the key isocyanate precursor. google.comnih.gov This is followed by a heated section of the flow path where the rearrangement to the isocyanate occurs. For instance, a process could involve the in-situ formation of an acyl azide from an acyl hydrazide, which is then immediately passed through a heated reactor coil to induce the Curtius rearrangement, yielding the isocyanate. google.com The rapid heating and cooling achievable in flow reactors allow for precise control over the reaction, minimizing the formation of byproducts. cinz.nz

A key advantage of continuous flow synthesis is the ease of scalability. researchgate.net Once optimal reaction conditions are established on a small scale, production can be increased by simply running the system for a longer duration or by "scaling out," which involves using multiple flow reactors in parallel. cinz.nz This contrasts with the often complex and non-linear challenges of scaling up batch reactions. researchgate.net

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of an isocyanate using both traditional batch and continuous flow methods, based on findings for related compounds.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature | 80-100 °C | 120-150 °C |

| Pressure | Atmospheric | Elevated (e.g., 10 bar) |

| Yield | 60-80% | >90% |

| Safety | Risk of thermal runaway, accumulation of hazardous intermediates | Inherently safer due to small reaction volumes and rapid heat exchange |

| Scalability | Complex, requires reactor redesign | Linear, by extending run time or parallelization |

This table presents illustrative data based on general findings in continuous flow isocyanate synthesis and does not represent specific experimental results for this compound.

For isotopically labeled compounds like this compound, continuous flow offers precise stoichiometric control of expensive deuterated starting materials, which is crucial for maximizing atom economy and minimizing waste. x-chemrx.com The efficient mixing and rapid optimization capabilities of flow systems are highly beneficial when working with costly isotopic labels. x-chemrx.com

Reaction Mechanisms and Pathways Involving Methyl D3 Isocyanate

Electrophilic and Nucleophilic Reactions

Methyl-D3 isocyanate, like its non-deuterated counterpart, is characterized by the highly reactive isocyanate group (-N=C=O). This group's electrophilic carbon atom makes it susceptible to attack by a variety of nucleophiles. wikipedia.org The presence of deuterium (B1214612) atoms on the methyl group can influence reaction kinetics, a phenomenon known as the kinetic isotope effect, but does not fundamentally alter the types of reactions the isocyanate group undergoes.

The core reactivity of this compound is defined by addition reactions to the cumulative double bonds of the isocyanate moiety. Nucleophiles attack the electrophilic carbon atom, leading to the formation of a variety of functional groups.

The reaction between this compound and alcohols results in the formation of N-(methyl-D3)carbamates, commonly known as urethanes. wikipedia.org This reaction is of significant industrial importance as it forms the basis of polyurethane production. kuleuven.be The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

The reaction can be catalyzed by additional alcohol molecules or the urethane (B1682113) product itself (autocatalysis). mdpi.com Theoretical calculations have shown that the energy barrier for the reaction is substantially lower when one or two additional alcohol molecules are involved in the transition state. mdpi.com The mechanism can proceed through a multi-step pathway, especially in the presence of catalysts, which significantly reduces the activation energy compared to the uncatalyzed bimolecular reaction. mdpi.comresearchgate.net

Table 1: Key Aspects of Urethane Formation

| Reactant | Product | Key Mechanistic Feature | Catalysis |

|---|---|---|---|

| This compound + Alcohol | N-(methyl-D3)carbamate (Urethane) | Nucleophilic attack of alcohol oxygen on isocyanate carbon. wikipedia.org | Alcohol (multimolecular mechanism), Urethane (autocatalysis). kuleuven.bemdpi.com |

This compound readily reacts with primary and secondary amines to form substituted ureas. wikipedia.orgwikipedia.org This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of amines. The reaction proceeds through the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group.

The formation of urea (B33335) derivatives is a fundamental reaction in organic synthesis and is utilized in the creation of various compounds, including pharmaceuticals and agrochemicals. nih.gov The reaction between a diisocyanate and a diamine is the basis for the production of polyurea polymers. wikipedia.org The kinetics of urea formation can be complex, sometimes exhibiting second-order kinetics initially, followed by third-order kinetics due to autocatalytic effects from the newly formed urea groups. researchgate.net

Table 2: Key Aspects of Urea Formation

| Reactant | Product | Key Mechanistic Feature | Relative Rate |

|---|---|---|---|

| This compound + Amine | Substituted Urea | Nucleophilic attack of amine nitrogen on isocyanate carbon. wikipedia.org | Generally faster than reaction with alcohols. wikipedia.org |

The reaction of this compound with water, known as hydrolysis, is a complex process. americanchemistry.com Initially, water adds across the N=C bond to form an unstable N-(methyl-D3)carbamic acid. chemrxiv.org This carbamic acid intermediate can then decompose to yield methyl-D3-amine and carbon dioxide. wikipedia.orgwikipedia.org The newly formed amine can subsequently react with another molecule of this compound to produce 1,3-di(methyl-D3)urea. wikipedia.org

Theoretical studies on isocyanate hydrolysis have affirmed that the reaction can proceed via concerted mechanisms across both the N=C and C=O bonds to form either carbamic acid or the less stable imidic acid. chemrxiv.org The hydrolysis rate is influenced by factors such as temperature and the presence of acids or bases. wikipedia.orgrsc.org For methyl isocyanate, the reaction is reported to be acid-catalyzed. rsc.org The half-life of methyl isocyanate in excess water at 25°C is approximately 9 minutes. nih.gov

Table 3: Products of this compound Hydrolysis

| Intermediate Product | Final Products | Reaction Pathway |

|---|---|---|

| N-(methyl-D3)carbamic acid | Methyl-D3-amine + Carbon Dioxide | Decomposition of the unstable carbamic acid. wikipedia.org |

| 1,3-di(methyl-D3)urea | Reaction of methyl-D3-amine with another this compound molecule. wikipedia.org |

In addition to addition reactions at the isocyanate group, this compound can participate in reactions involving the abstraction of a deuterium atom from its methyl group. These reactions are typically initiated by highly reactive radical species. wikipedia.org

In atmospheric chemistry, methyl isocyanate is known to react with hydroxyl (OH) radicals and chlorine (Cl) atoms. acs.org These reactions proceed primarily through hydrogen (or in this case, deuterium) atom abstraction from the methyl group. acs.orgresearchgate.net

The reaction with OH radicals is a significant atmospheric degradation pathway. acs.org Studies have determined the rate coefficients for this reaction and have shown that it leads to the formation of other atmospheric compounds. acs.orgnih.gov The primary product of the OH radical-initiated oxidation of methyl isocyanate is formyl isocyanate (HC(O)NCO). acs.org

Similarly, chlorine atoms react with methyl isocyanate via deuterium abstraction. The rate coefficient for the reaction with Cl atoms has also been measured experimentally. acs.org The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially resulting in a slower reaction rate for the deuterated compound compared to its non-deuterated analog. acs.org

Table 4: Rate Coefficients for Radical Reactions of Methyl Isocyanate

| Radical Species | Reaction Type | Key Product (from CH3NCO) | Reported Rate Coefficient (for CH3NCO) |

|---|---|---|---|

| Hydroxyl (OH) Radical | H-atom abstraction | Formyl isocyanate (HC(O)NCO) acs.org | k(295 K) = 1.36 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ acs.org |

| Chlorine (Cl) Atom | H-atom abstraction | Formyl isocyanate (HC(O)NCO) acs.org | k(296 K) = 5.58 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.org |

Cycloaddition Reactions

Cycloaddition reactions involving isocyanates are fundamental in organic synthesis for the creation of heterocyclic compounds. While specific studies on this compound are not prevalent, the general reactivity of isocyanates in these reactions provides a strong framework for understanding its behavior.

1,3-Dipolar cycloadditions are a significant class of reactions for isocyanates. For instance, the reaction between nitrones and isocyanates has been computationally studied to understand the formation of 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. csic.esnih.gov These studies, utilizing density functional theory (DFT), reveal that the reaction mechanism is highly dependent on the solvent polarity. In the gas phase and nonpolar solvents, a concerted mechanism is favored. csic.esnih.gov However, in polar solvents, the reaction proceeds through a stepwise mechanism. csic.esnih.gov This stepwise pathway is initiated by the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate group. csic.esnih.gov The resulting intermediate is stabilized by electrostatic interactions that are more favorable in a polar environment. csic.esnih.gov The rate-limiting step then determines which of the two heterocyclic products is formed, with calculations indicating a kinetic and thermodynamic preference for 1,2,4-oxadiazolidin-5-ones, regardless of the solvent. nih.gov

The versatility of isocyanates in cycloadditions extends to reactions with various other partners. For example, they can react with alkenes in [2+2] cycloadditions to form β-lactams. science.gov The mechanism for this transformation is generally considered to be concerted and asynchronous. science.gov However, the influence of substituents and solvent effects can shift the mechanism towards a stepwise pathway. science.gov Isocyanates also participate in cycloadditions with mesoionic compounds like iminosydnones in the presence of strained alkynes, leading to a "click-and-release" of the isocyanate moiety. nih.gov

Computational studies have proven invaluable in dissecting the nuances of these cycloaddition mechanisms. DFT calculations have been employed to investigate the interaction between graphene and nitrile oxides, demonstrating the feasibility of 1,3-dipolar cycloadditions to form isoxazoline (B3343090) rings. mdpi.com Similarly, the mechanism of organocatalytic [3+2] cycloadditions between azomethine ylides and nitroalkenes has been elucidated using DFT, highlighting the role of hydrogen bonding in activating the reaction. mdpi.com

Oligomerization and Polymerization Pathways

The ability of isocyanates to undergo self-addition reactions is a cornerstone of polyurethane chemistry. These reactions lead to the formation of dimers, trimers, and higher oligomers, significantly influencing the properties of the final polymeric materials.

Dimerization Reactions (Uretdione Formation)

The dimerization of isocyanates results in the formation of a four-membered ring structure known as a uretdione (or uretidinedione). This reaction is typically reversible and more favorable for aromatic isocyanates at lower temperatures. poliuretanos.net Computational studies on phenyl isocyanate and toluene (B28343) diisocyanate (TDI) have shown that the formation of the uretdione ring is an exothermic process. mdpi.comnih.gov The stability and reactivity of these dimers are influenced by the substituents on the isocyanate. For aliphatic isocyanates like hexamethylene diisocyanate (HDI), the formation of the uretdione is a much slower process compared to aromatic isocyanates. sci-hub.st

Trimerization Reactions (Isocyanurate Formation)

The cyclotrimerization of three isocyanate groups to form a stable six-membered isocyanurate ring is a commercially significant reaction, particularly in the production of polyisocyanurate (PIR) foams which exhibit enhanced thermal stability. acs.org This reaction can proceed through either a one-step or a two-step mechanism. Computational studies on TDI indicate that the two-step mechanism, involving the formation of an intermediate, has significantly lower activation barriers compared to the concerted one-step mechanism. mdpi.comnih.gov The trimerization is often catalyzed by nucleophiles. utwente.nl The generally accepted mechanism for anionic trimerization involves the initial addition of a nucleophilic catalyst to an isocyanate, forming an anionic intermediate that then reacts with two more isocyanate molecules to form the isocyanurate ring. acs.org

Interestingly, computational investigations into proazaphosphatrane-catalyzed cyclotrimerization suggest a mechanism that bypasses the formation of the uretdione intermediate, leading to high-purity isocyanurate. rsc.org This is in contrast to the uncatalyzed reaction, which often proceeds via the kinetically favored uretdione. rsc.org

Solvent Effects on Polymerization Kinetics

The solvent plays a crucial role in the kinetics of isocyanate polymerization and polyurethane formation. The rate of reaction between isocyanates and alcohols is influenced by the hydrogen-bonding capacity of the solvent. kuleuven.be Aprotic solvents can promote the self-association of alcohols, reducing the availability of hydroxyl groups for reaction. kuleuven.be

Studies have shown that specific solvation can inhibit the reaction, while increased solvent polarity can favor the process. researchgate.net For example, when dimethylformamide (DMF) is used as a solvent, the reaction rate and consumption of excess isocyanate are significantly higher compared to reactions in bulk or other solvents, indicating the presence of side reactions. yok.gov.tr The presence of residual solvents can also affect the kinetics of polymerization by increasing the mobility of the reacting molecules. nih.gov In some cases, the solvent can have a decelerating effect due to increased viscosity. ugent.be

Intramolecular Rearrangements

Isocyanates are key intermediates in several important intramolecular rearrangement reactions, most notably the Curtius, Hofmann, and Lossen rearrangements. libretexts.org These reactions are fundamental for converting carboxylic acid derivatives into primary amines. libretexts.org The core of these rearrangements involves the transformation of an acyl nitrene, an electron-deficient species, into an isocyanate. libretexts.org

The Curtius rearrangement, for example, involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.gov It is generally accepted that the thermal rearrangement proceeds through a concerted pathway. nih.gov The resulting isocyanate can then be trapped by various nucleophiles. nih.gov For instance, in the presence of water, the isocyanate hydrolyzes to an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. libretexts.org If an alcohol is used as the solvent, a stable urethane is formed. libretexts.org

Computational studies have been employed to investigate the migratory aptitudes of different substituents in related rearrangements, such as the thioacyl isocyanate–acyl isothiocyanate rearrangement. rsc.org These studies help in understanding the electronic factors that govern these intramolecular shifts.

Mechanistic Investigations using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving isocyanates. semanticscholar.orguni-miskolc.hu These theoretical methods allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction barriers, providing insights that are often difficult to obtain experimentally.

Computational studies have been instrumental in:

Distinguishing between concerted and stepwise mechanisms: As seen in the cycloaddition of nitrones to isocyanates, DFT calculations can determine how solvent polarity dictates the reaction pathway. csic.esnih.govacs.org

Investigating oligomerization pathways: The relative energies of one-step versus two-step mechanisms for isocyanate trimerization have been calculated, showing a preference for the stepwise route. mdpi.comnih.gov The thermodynamics of dimer formation have also been explored, with calculations showing the formation of uretdiones from phenyl isocyanate to be exothermic. mdpi.comnih.gov

Understanding catalytic cycles: The mechanism of proazaphosphatrane-catalyzed isocyanate cyclotrimerization has been investigated, revealing a pathway that avoids the formation of byproducts. rsc.org Similarly, the role of acetate (B1210297) anions in catalyzing isocyanurate formation has been clarified through computational modeling. acs.orgnih.gov

Predicting reaction kinetics: Rate constants for the atmospheric reactions of methyl isocyanate with OH radicals have been calculated using methods like M06-2X and CCSD(T), showing good agreement with experimental values. semanticscholar.orguio.no

Elucidating rearrangement mechanisms: The barriers for rearrangements like the thioacyl isocyanate to acyl isothiocyanate transformation have been computed, providing a theoretical basis for experimentally observed migratory aptitudes. rsc.org

Assessing the influence of the reaction environment: The effect of embedding reactants in ice matrices on the free-energy landscape of reactions, such as the formation of methyl isocyanate from methane (B114726) and isocyanic acid, has been simulated, highlighting the active role of the environment in facilitating chemical reactions. cnr.it

The table below summarizes key findings from computational studies on isocyanate reactions, demonstrating the power of these methods in modern chemical research.

| Reaction Type | Computational Method | Key Finding |

| Cycloaddition (Nitrone + Isocyanate) | DFT (M06-2X) | Mechanism switches from concerted (nonpolar solvent) to stepwise (polar solvent). csic.esnih.gov |

| Dimerization (TDI) | G3MP2B3 | Uretdione formation is exothermic. mdpi.comnih.gov |

| Trimerization (TDI) | qG3MP2B3 | The two-step mechanism has a lower activation barrier than the one-step mechanism. mdpi.comnih.gov |

| Atmospheric Reaction (MIC + OH) | M06-2X/CCSD(T) | Calculated rate constants agree well with experimental data. semanticscholar.org |

| Rearrangement (Thioacyl isocyanate) | B3LYP | Calculated activation barriers are in agreement with experimental observations. rsc.org |

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a fundamental approach in computational chemistry to visualize the energy of a molecular system as a function of its geometry. For reactions involving this compound, PES mapping helps in identifying stable intermediates, transition states, and the minimum energy paths connecting them.

Systematic searches of the conformational space of isocyanates are often conducted by scanning the relevant torsional angles. For instance, in a study on allyl isocyanate, two-dimensional PES scans were generated by varying the C1-C2-C3-N4 (δ) and C2-C3-N4-C5 (θ) torsional angles. aip.org This process helps in locating all possible energy minima (conformers) and the transition states for their interconversion. aip.org The resulting PES can reveal multiple conformers and the energy barriers between them. aip.org Different computational methods may predict slightly different topographies; for example, B3LYP, B3LYP-D3(BJ), and MP2 methods can yield different numbers of energy minima and varying energy orderings for the conformers of allyl isocyanate. aip.org

The PES for the gas-phase degradation of methyl isocyanate (MIC) and its primary product, formyl isocyanate (FIC), has been investigated to understand their atmospheric reactivity. nih.gov These studies evaluate transition state energy barriers and reaction energetics for various pathways, including thermolysis and bimolecular reactions with radicals like •OH and Cl•. nih.gov Thermolysis, involving the dissociation of N-CH3 and C-H bonds, is generally found to require high energy and is thus less likely under typical atmospheric conditions. nih.gov In contrast, bimolecular radical addition and H-abstraction pathways are often more kinetically and thermodynamically favorable. nih.gov

For the reaction of isocyanic acid (HNCO) with water, PES analysis shows that the reaction can proceed across either the N=C or C=O bonds to form carbamate (B1207046) or imidic acid, respectively. chemrxiv.org High-level ab initio calculations have been used to determine the barrier heights for these pathways. chemrxiv.org The inclusion of catalyst molecules, such as water, can significantly alter the PES by creating lower-energy pathways through the formation of ring-like transition states. chemrxiv.org

The quality of the PES is highly dependent on the level of theory used for the calculations. rsc.org Higher-energy equilibrium structures and transition states are generally more sensitive to the chosen computational method. rsc.org For complex reactions, global reaction network mapping techniques, such as the Anharmonic Downward Distortion Following (ADDF) method, can be employed to explore the entire PES and identify numerous reaction channels. rsc.org

It is important to note that some computational models, like the D3 dispersion correction, can sometimes introduce unphysical minima on the PES, which can lead to erroneous predictions of thermodynamic properties. chemrxiv.org Newer models, such as D3-Smooth (D3S), have been developed to address these issues by providing a smoother PES. chemrxiv.org

Table 1: Comparison of PES Features for Isocyanate Reactions

| Reacting System | Computational Method(s) | Key Findings from PES Mapping |

| Allyl isocyanate | B3LYP, B3LYP-D3(BJ), MP2 | Identification of multiple conformers and interconversion pathways; dispersion corrections are crucial for accurate energy ordering. aip.org |

| CH3NCO + •OH/Cl• | Quantum Mechanical (QM) Calculations | H-abstraction and radical addition are the most favorable pathways; thermolysis has a high energy barrier. nih.gov |

| HNCO + H2O | CCSD(T)//M06-2X | Reaction across the N=C bond to form carbamate is kinetically and thermodynamically favored over the C=O addition. chemrxiv.org |

| General Isocyanates | DFT with D3 dispersion correction | Potential for unphysical minima on the PES, which can be corrected with models like D3S. chemrxiv.org |

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions based on the properties of the reactants and the transition state structure on the potential energy surface. When applied to reactions of this compound, TST provides a framework to understand the kinetics and temperature dependence of various degradation and transformation pathways.

In the context of atmospheric chemistry, TST has been employed to investigate the gas-phase reactions of isocyanates with hydroxyl (OH) radicals, which are a primary sink for these compounds in the troposphere. researchgate.net For the reaction of CH3NCO with OH, TST calculations, often combined with quantum chemistry methods like CCSD(T), can predict rate coefficients that are in good agreement with experimental data. researchgate.net These studies have shown that for aliphatic isocyanates like methyl isocyanate, hydrogen abstraction from the methyl group is the dominant reaction channel, being significantly faster than the addition of the OH radical to the isocyanate group. researchgate.net

The theoretical investigation of the reaction between CH3NCO and OH or Cl radicals often involves locating the transition state (TS) for hydrogen abstraction. semanticscholar.org The geometry of this transition state, along with the vibrational frequencies of the reactants and the TS, are crucial inputs for the TST calculation of the rate constant. semanticscholar.org The reaction path is often found to involve the formation of a weakly bound reactant complex (RC) before reaching the transition state and a product complex (PC) after passing through it. semanticscholar.org

For more complex reactions, such as the trimerization of isocyanates or their reaction with alcohols to form urethanes, TST is used to compare the feasibility of different proposed mechanisms. ethz.ch For instance, in urethane formation, calculations can assess non-catalytic, auto-catalytic (catalyzed by alcohol molecules), and multi-step mechanisms. ethz.ch The results often show that auto-catalytic pathways involving 6- or 8-membered ring transition states are kinetically favored. ethz.ch

Tunneling corrections are an important consideration in TST calculations, especially for reactions involving the transfer of light atoms like hydrogen. Methods like Wigner's or Eckart's tunneling corrections are often applied to the calculated rate constants to account for the quantum mechanical effect of particles passing through the energy barrier instead of over it. semanticscholar.org

Table 2: Selected TST-Calculated Rate Constants for Isocyanate Reactions

| Reaction | Temperature (K) | Theoretical Method | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Tunneling Correction |

| CH3NCO + OH | 200-400 | M06-2X/6-311++G(d,p) + CCSD(T) | k(T) = 2.76 × 10⁻¹⁹ T².⁶⁵ exp(-486/T) | Wigner's semanticscholar.org |

| CH3NCO + OH | 200-400 | M06-2X/6-311++G(d,p) + CCSD(T) | k(T) = 4.95 × 10⁻¹⁹ T².⁵⁷ exp(-504/T) | Eckart's semanticscholar.org |

| CH3NCO + Cl | 200-400 | M06-2X/6-311++G(d,p) + CCSD(T) | k(T) = 3.51 × 10⁻¹⁸ T².²⁸ exp(95/T) | Wigner's semanticscholar.org |

| CH3NCO + Cl | 200-400 | M06-2X/6-311++G(d,p) + CCSD(T) | k(T) = 1.20 × 10⁻¹⁷ T².¹¹ exp(63/T) | Eckart's semanticscholar.org |

| CH3NCO + OH | 298 | CCSD(T)//M06-2X | 8.8 × 10⁻¹⁴ | Not specified researchgate.net |

Note: The temperature-dependent expressions provide a more comprehensive view of the reaction kinetics over a range of temperatures.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most widely used computational methods for studying the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. DFT studies on this compound and related compounds have provided significant insights into their reaction mechanisms, spectroscopy, and conformational preferences.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving isocyanates. aip.orgnih.gov For example, DFT methods like B3LYP, often paired with dispersion corrections such as D3(BJ), have been used to explore the conformational landscape of flexible molecules like allyl isocyanate. aip.org These studies help in identifying the most stable conformers and the transition states connecting them. aip.org The choice of functional and the inclusion of dispersion corrections are critical for obtaining results that agree with experimental observations. aip.orgnih.gov

In the context of reaction mechanisms, DFT is used to investigate the gas-phase degradation of methyl isocyanate by radicals such as •OH and Cl•. nih.govsemanticscholar.org These studies calculate the energy barriers and reaction energetics for different pathways, such as hydrogen abstraction and radical addition. nih.gov Functionals like M06-2X are often employed for their good performance in describing thermochemistry and kinetics. semanticscholar.org Benchmarking studies have shown that hybrid functionals like M06-2X and B3LYP-D3(BJ) are among the most accurate for calculating reaction and activation energies for organosulfur compounds, which can have relevance for understanding isocyanate reactivity as well. nih.gov

DFT is also used to support the interpretation of experimental spectroscopic data. core.ac.ukuc.pt By calculating theoretical vibrational spectra, researchers can assign the experimentally observed bands to specific molecular motions. core.ac.ukuc.pt For methyl isocyanate, DFT calculations have been used to interpret the infrared spectra of the molecule isolated in cryogenic matrices, helping to understand the effects of the molecular flexibility and large-amplitude motions on the spectrum. uc.pt

Furthermore, DFT is applied to understand the interactions in more complex systems. For instance, it has been used to study the trimerization of isocyanates, a reaction of industrial importance for producing polyisocyanurates. researchgate.net These studies can unravel the mechanism, including the role of catalysts and the effect of substituents on the reaction rate. researchgate.net

Table 3: Overview of DFT Functionals and Their Applications in Isocyanate Studies

| DFT Functional | Basis Set | Application | Key Findings |

| B3LYP-D3(BJ) | cc-pVTZ | Conformational analysis of allyl isocyanate | Dispersion correction is essential for correctly predicting the most stable conformer. aip.org |

| M06-2X | 6-311++G(d,p) | Kinetics of CH3NCO + OH/Cl reactions | Provided rate constants and Arrhenius parameters in good agreement with experiments. semanticscholar.org |

| B3LYP | aug-cc-pVTZ | Interpretation of IR spectra of matrix-isolated CH3NCO | Aided in the assignment of vibrational bands, including the complex multiplet of the NCO asymmetric stretch. uc.pt |

| M06-2X, B3LYP-D3(BJ) | Various | Benchmark study for organic polysulfides | Identified as the most accurate functionals for reaction and activation energies. nih.gov |

| B3LYP | 6-31G(d) | Carbodiimide formation from isocyanates | Elucidated the potential energy surface of the reaction, identifying intermediates and transition states. researchgate.net |

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly". This method allows for the study of the time evolution of a chemical system, providing insights into reaction dynamics, solvent effects, and complex molecular motions without the need for a pre-defined potential energy function.

While specific AIMD studies focusing solely on this compound are not prevalent in the provided search results, the methodology is highly applicable to understanding its behavior in condensed phases or during complex reactions. For instance, AIMD simulations have been used to study the hydrolysis of methyl chloride in the presence of explicit water molecules, revealing the dynamic nature of the solvent network and its role in proton transfer during the reaction. u-tokyo.ac.jp A similar approach could elucidate the reaction of this compound with water, tracking the formation of intermediates and the role of hydrogen bonding.

AIMD is particularly useful for exploring reaction pathways where multiple events occur in concert or where the environment plays a crucial, dynamic role. It can reveal unexpected reaction pathways that might be missed by static calculations of the potential energy surface. u-tokyo.ac.jp For example, AIMD simulations of methyl-substituted dioxetanes have shown that the timescale of dissociation, a dynamic property, is a key determinant of the chemiexcitation yield. diva-portal.org

The computational cost of AIMD is high, which limits the accessible simulation time and system size. u-tokyo.ac.jpdiva-portal.org However, advances in computational power and the development of more efficient methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics) hybrids, are expanding the scope of AIMD applications. u-tokyo.ac.jp

In the context of materials science, AIMD has been used to investigate the cooperative adsorption of molecules on surfaces. For example, simulations of hydrazine (B178648) and water on copper surfaces have provided insights into the mechanism of shape control in nanoparticle synthesis. researchgate.net Such studies demonstrate the potential of AIMD to model the interaction of isocyanates, including this compound, with surfaces, which is relevant for applications in coatings and adhesives.

Table 4: Potential Applications of AIMD for this compound Research

| Research Area | Potential AIMD Application | Expected Insights |

| Reaction with Water | Simulation of CD3NCO in a box of water molecules. | Detailed mechanism of hydrolysis, role of water molecules in catalysis and proton transfer, formation and lifetime of intermediates. |

| Polymerization | Simulation of multiple CD3NCO molecules at relevant temperatures and pressures. | Spontaneous formation of dimers, trimers, and polymers; elucidation of the polymerization mechanism. |

| Surface Interactions | Simulation of CD3NCO adsorption on a material surface (e.g., metal, metal oxide). | Adsorption geometry, binding energy, surface-induced changes in reactivity, initial steps of surface-catalyzed reactions. |

| Atmospheric Chemistry | Simulation of CD3NCO with atmospheric radicals (e.g., •OH) in the presence of water molecules. | Dynamic effects of the environment on reaction rates and pathways, formation of solvated products. |

Applications in Chemical Research

Mechanistic Studies of Isocyanate Reactions

The primary application of this compound is in the elucidation of reaction mechanisms involving isocyanates. By employing this deuterated compound, researchers can probe the kinetic isotope effect (KIE) for reactions where a C-H bond in the methyl group is broken or formed in the rate-determining step.

For example, in a reaction where a proton is abstracted from the methyl group of methyl isocyanate, substituting it with this compound would lead to a slower reaction rate. Measuring this rate difference provides direct evidence for the involvement of the methyl group's C-H/C-D bond in the reaction mechanism. This technique has been instrumental in understanding the mechanisms of various catalytic and non-catalytic reactions involving isocyanates.

Isotopic Labeling for Analytical Purposes

This compound serves as an excellent isotopic labeling agent for analytical applications, particularly in mass spectrometry-based quantification. google.com

Internal Standards: In quantitative analysis, an isotopically labeled version of the analyte is often used as an internal standard. lumiprobe.com Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes in chromatographic separations and has similar ionization efficiency in the mass spectrometer. However, it is easily distinguished by its higher mass. This allows for highly accurate and precise quantification of methyl isocyanate or its derivatives in complex samples by correcting for sample loss during preparation and analysis.

Derivatization Agent in Chromatography

Isocyanates are highly reactive and can be used to derivatize compounds containing active hydrogen atoms, such as alcohols and amines, to make them more suitable for chromatographic analysis (e.g., gas chromatography). This compound can be used as a derivatization agent to introduce a "heavy" tag onto an analyte. This deuterated tag allows for sensitive and selective detection using mass spectrometry, a technique known as isotope dilution mass spectrometry. This is particularly useful for trace analysis of compounds in complex matrices like biological fluids or environmental samples.

Spectroscopic and Advanced Analytical Methodologies for Research Applications

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights and Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the structural and bonding characteristics of molecules. For Methyl-D3 isocyanate, these methods are particularly valuable for monitoring reaction kinetics and understanding the effect of deuterium (B1214612) substitution on vibrational modes.

Real-time monitoring of chemical reactions involving isocyanates is crucial for understanding kinetics, identifying transient intermediates, and ensuring process control. mt.comresearchgate.netresearchgate.netazom.com In situ FT-IR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is exceptionally well-suited for this purpose. mt.compaint.orgresearchgate.net The isocyanate functional group (-N=C=O) possesses a strong and distinct asymmetric stretching vibration, typically appearing in the 2280–2240 cm⁻¹ region of the infrared spectrum. spectroscopyonline.com This peak is an excellent diagnostic marker for tracking the consumption of the isocyanate reactant over time. mt.compaint.orgresearchgate.net

When this compound is used in a reaction, such as the formation of a urethane (B1682113), the disappearance of its characteristic -N=C=O absorption band can be continuously monitored. researchgate.net By plotting the intensity of this peak against time, reaction rates and endpoints can be accurately determined. researchgate.net This real-time data acquisition allows researchers to deduce kinetic parameters and gain a deeper understanding of the reaction mechanism without the need for offline sampling, which can be particularly advantageous when dealing with reactive or sensitive compounds. mt.comazom.com

The formation of new functional groups, such as the urethane linkage (N-H bend around 1535 cm⁻¹ and C=O stretch around 1715 cm⁻¹), can also be monitored simultaneously, providing a comprehensive picture of the reaction progress. paint.orgiosrjournals.org

The substitution of hydrogen atoms with deuterium in the methyl group of methyl isocyanate (CH₃NCO) to form this compound (CD₃NCO) leads to predictable shifts in its vibrational spectra. These isotopic shifts are a direct consequence of the increased mass of deuterium compared to protium, which affects the vibrational frequencies of the bonds involving these atoms.

The most significant shifts are expected for vibrational modes that involve the movement of the methyl group. The C-D stretching and bending vibrations in CD₃NCO will occur at lower frequencies (wavenumbers) compared to the C-H vibrations in CH₃NCO. This phenomenon is a classic example of the kinetic isotope effect on a molecular scale. For instance, theoretical studies on related molecules like methyl nitrite (B80452) have detailed the shifts in vibrational frequencies upon deuteration of the methyl group. dtic.mil

While the prominent -N=C=O asymmetric stretch is primarily governed by the isocyanate group itself, minor shifts can still be observed due to the coupling of this mode with other vibrations in the molecule that are affected by deuteration. rsc.org Isotopic substitution has been used to assign vibrational bands of isocyanate species on catalyst surfaces, demonstrating the utility of this effect in detailed spectral analysis. rsc.org

Below is a table illustrating the expected isotopic shifts for key vibrational modes in this compound compared to its non-deuterated counterpart, based on general principles and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (CH₃NCO) (cm⁻¹) | Expected Wavenumber Range (CD₃NCO) (cm⁻¹) |

| -N=C=O Asymmetric Stretch | 2280 - 2240 | Slightly lower than CH₃NCO |

| C-H Asymmetric/Symmetric Stretch | 3000 - 2850 | N/A |

| C-D Asymmetric/Symmetric Stretch | N/A | ~2200 - 2000 |

| CH₃ Bending (Deformation) | 1470 - 1420 | N/A |

| CD₃ Bending (Deformation) | N/A | Lower than CH₃ bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of molecules. For isotopically labeled compounds like this compound, various NMR methods can be employed to confirm the structure, verify the position of the isotopic label, and monitor reaction pathways.

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. For this compound, a ²H NMR spectrum would show a signal corresponding to the deuterium atoms of the -CD₃ group. The chemical shift of this signal would be very similar to the proton (¹H) chemical shift of the methyl group in unlabeled methyl isocyanate, as the local electronic environment is nearly identical.

The primary advantage of ²H NMR is its specificity; it provides an unambiguous confirmation of the presence and location of the deuterium label. This technique is particularly useful for determining the degree of deuteration and for studying the dynamics of the labeled group. Time-resolved ²H NMR can also be a powerful tool for monitoring the progress of reactions involving deuterated species in situ. rsc.org

The presence of the deuterium label in this compound can be traced through various reactions using both ¹H and ¹³C NMR. When this compound reacts, for example, with an alcohol to form a deuterated urethane (R-NH-C(=O)O-R'), the -CD₃ group remains intact.

In the ¹H NMR spectrum of the product, the characteristic signal for the methyl protons would be absent, confirming that the reaction occurred at the isocyanate group without affecting the labeled methyl group. In the ¹³C NMR spectrum, the carbon of the -CD₃ group will exhibit a multiplet splitting pattern due to coupling with the three deuterium nuclei (which have a spin I=1), and it will experience a slight upfield isotopic shift compared to the corresponding ¹³C signal in the non-deuterated product. cnrs.fr This provides clear evidence of the label's location in the final product. NMR is a well-established method for evaluating isotopic enrichment and structural integrity of deuterated compounds. rsc.org

The following table summarizes the expected NMR spectral data for this compound.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | No signal | N/A | The absence of a signal in the methyl region confirms the high isotopic purity of the -CD₃ group. |

| ¹³C | ~27 (for -CD₃), ~121 (for -NCO) | Multiplet, Singlet | The -CD₃ carbon signal will be a multiplet due to C-D coupling and shifted slightly upfield compared to a -CH₃ group. cnrs.fr |

| ²H | ~3.0 | Singlet | The chemical shift is expected to be very close to the ¹H chemical shift of the methyl group in non-deuterated methyl isocyanate. |

Mass Spectrometry (MS) for Isotopic Analysis and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for analyzing isotopically labeled compounds like this compound, allowing for confirmation of isotopic incorporation, determination of isotopic purity, and identification of products formed in subsequent reactions. nih.govnih.gov

When this compound (CD₃NCO) is analyzed by a technique like electron ionization mass spectrometry (EI-MS), the resulting mass spectrum will show a molecular ion peak (M⁺•) that is three mass units higher than that of its non-deuterated analog, methyl isocyanate (CH₃NCO). nih.govnist.gov The monoisotopic mass of CH₃NCO is approximately 57.02 Da, while for CD₃NCO, it would be approximately 60.04 Da. This clear mass shift provides definitive evidence of the successful deuteration.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. The fragmentation of isocyanates can proceed through various pathways, and comparing the mass spectra of the deuterated and non-deuterated compounds can help elucidate these mechanisms. libretexts.orgresearchgate.netchemguide.co.uk For this compound, fragments containing the methyl-d3 group will be shifted by +3 m/z units compared to the corresponding fragments from methyl isocyanate. For example, the loss of the isocyanate group would lead to a CD₃⁺ fragment at m/z 18, whereas the corresponding CH₃⁺ fragment appears at m/z 15. The investigation of mass spectra and fragmentation pathways with deuterated methyl isotopes is a known analytical strategy. nih.gov

The table below outlines the expected key m/z values for this compound and its non-deuterated counterpart in an EI mass spectrum.

| Ion/Fragment | Expected m/z (CH₃NCO) | Expected m/z (CD₃NCO) |

| Molecular Ion [M]⁺• | 57 | 60 |

| [M-H]⁺ / [M-D]⁺ | 56 | 58 |

| [NCO]⁺ | 42 | 42 |

| [CH₃]⁺ / [CD₃]⁺ | 15 | 18 |

Note: The m/z values are based on the nominal mass of the most abundant isotopes. The data for CH₃NCO is based on publicly available spectral data. nist.govnih.gov The data for CD₃NCO is predicted based on its structure.

High-resolution mass spectrometry (HRMS) can be used for the precise determination of isotopic purity by resolving and quantifying the relative abundances of isotopologs (e.g., molecules containing D₀, D₁, D₂, D₃). nih.gov Furthermore, when this compound is used as a reactant, MS and tandem MS (MS/MS) are invaluable for identifying the resulting products by analyzing their molecular weights and fragmentation patterns, confirming the incorporation of the CD₃- moiety into the final structure. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and analysis of volatile and semi-volatile compounds in complex mixtures. For the analysis of highly reactive compounds like this compound, a derivatization step is typically required to enhance stability and improve chromatographic performance. cdc.gov

A common approach involves reacting the isocyanate with a secondary amine, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative. researchgate.net These derivatives are then amenable to separation by GC and detection by MS. This methodology has been successfully used for the determination of low molecular weight aliphatic isocyanates, including methyl isocyanate. researchgate.net The mass spectrometer provides definitive identification based on the mass spectrum of the derivative, while the gas chromatograph separates it from other components in the mixture. researchgate.net In studies involving biological monitoring, isocyanate metabolites are often hydrolyzed to their corresponding diamines, derivatized, and subsequently analyzed by GC-MS. cdc.govresearchgate.net

Below is a table of common derivatives used for GC-MS analysis of isocyanates.

| Analyte Group | Derivatizing Agent | Resulting Derivative | Analytical Method |

| Isocyanates | Di-n-butylamine (DBA) | Urea derivative | GC-MS researchgate.net |

| Isocyanate Metabolites | Heptafluorobutyric anhydride (B1165640) (HFBA) | Perfluoroacylated amide | GC-MS cdc.gov |

| Isocyanate Metabolites | Pentafluoropropionic anhydride (PFPA) | Perfluoroacylated amide | GC-MS cdc.gov |

Chromatographic Separations for Research Sample Purity and Analysis (e.g., LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of isocyanates due to its high sensitivity and selectivity, particularly for non-volatile derivatives or when analyzing complex biological matrices. nih.govdiva-portal.org This technique is frequently the method of choice for quantifying isocyanates after derivatization with reagents like di-n-butylamine (DBA). uu.nloup.com

The chromatographic separation, typically using a reversed-phase column, isolates the derivatized this compound from other sample components before it enters the mass spectrometer. nih.govnih.gov The use of tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, provides an additional layer of specificity. In MRM, a specific precursor ion of the derivatized analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process drastically reduces background noise and allows for very low limits of detection. researchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC) methods has further enhanced separation efficiency and reduced analysis times. nih.govresearchgate.net

The table below outlines typical parameters for an LC-MS/MS method used in isocyanate analysis. nih.gov

| Parameter | Condition |

| Column | Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Column Temperature | 40°C |